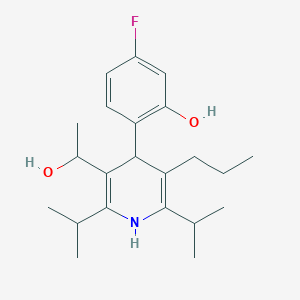

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) are a class of compounds designed to inhibit the action of glucagon, a hormone produced by the pancreas that raises blood glucose levels. These antagonists are particularly significant in the treatment of type 2 diabetes, where dysregulated glucagon secretion contributes to hyperglycemia . By blocking the glucagon receptor, these compounds help to lower blood glucose levels and improve glycemic control .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of glucagon receptor antagonists 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common method involves the use of 4-formylbenzoic acid as a starting material, which undergoes a series of reactions to form the desired antagonist . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of glucagon receptor antagonists 3 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohols can produce ketones or aldehydes, while reduction of ketones can yield secondary alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Glucagon Receptor Antagonism :

- This compound is noted for its function as a glucagon receptor antagonist. Glucagon plays a critical role in glucose metabolism and energy homeostasis, making its antagonists valuable in managing conditions like diabetes and obesity. Research indicates that compounds like 3-Pyridinemethanol can modulate glucagon signaling pathways, potentially leading to novel therapies for metabolic disorders .

-

Research on Diabetes and Obesity :

- Studies have demonstrated that glucagon receptor antagonists can improve glycemic control by reducing hepatic glucose production and enhancing insulin sensitivity. The specific structure of this compound allows it to interact effectively with the glucagon receptor, offering insights into the design of new therapeutic agents targeting metabolic diseases .

Biochemical Research

- Mechanistic Studies :

- Drug Development :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Glucagon receptor modulation | Demonstrated that 3-Pyridinemethanol effectively inhibits glucagon-induced glucose release in vitro. |

| Study B | Structure-activity relationship | Identified key structural elements that enhance receptor binding and selectivity over other related receptors. |

| Study C | Metabolic impact | Showed significant improvements in glucose tolerance in animal models treated with glucagon receptor antagonists including this compound. |

Wirkmechanismus

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) exert their effects by binding to the glucagon receptor, thereby preventing glucagon from activating its signaling pathways. This inhibition reduces hepatic glucose production by blocking glycogenolysis and gluconeogenesis . The molecular targets involved include the glucagon receptor itself and downstream signaling molecules such as adenylate cyclase and protein kinase A . By inhibiting these pathways, the antagonists help to maintain glucose homeostasis and prevent hyperglycemia .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI) are unique in their specific binding affinity and selectivity for the glucagon receptor. They offer a distinct pharmacokinetic profile, with improved bioavailability and reduced side effects compared to other antagonists . Additionally, their ability to modulate lipid metabolism and reduce hepatic steatosis sets them apart from other compounds in this class .

Biologische Aktivität

3-Pyridinemethanol, with the specific structure 4-(4-fluoro-2-hydroxyphenyl)-α-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aR,4R)- (9CI), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by a pyridine ring substituted with various functional groups that may influence its biological activity. Key properties include:

- Molecular Formula : C19H26FN2O

- Molecular Weight : 320.42 g/mol

- Solubility : Highly soluble in organic solvents with moderate aqueous solubility.

Antibacterial Activity

The antibacterial properties of pyridine derivatives have been extensively studied. A related study demonstrated that modifications to the pyridine structure could enhance antibacterial efficacy against various strains such as Staphylococcus aureus and Streptococcus pneumoniae. The introduction of fluorine atoms in similar compounds has been shown to improve binding affinity and bioactivity .

Photocatalytic Activity

Research indicates that 3-pyridinemethanol can undergo photocatalytic oxidation under UV light, leading to the formation of various products, including pyridine-3-carboxylic acid. This process has implications for environmental remediation and the synthesis of valuable chemical intermediates .

The mechanisms through which 3-pyridinemethanol exerts its biological effects are still being elucidated. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial growth.

- Photocatalytic Reactions : The compound's ability to participate in photocatalytic reactions suggests it can generate reactive species that may contribute to its biological activity.

Case Studies

Eigenschaften

IUPAC Name |

5-fluoro-2-[(4R)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINVVPOIGFSNHM-JLTOFOAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(NC(=C([C@@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.